molecular formula C7H11N3O3 B13795135 1-Piperazineacetamide,-alpha--methyl-3,5-dioxo-(9CI)

1-Piperazineacetamide,-alpha--methyl-3,5-dioxo-(9CI)

Cat. No.: B13795135
M. Wt: 185.18 g/mol
InChI Key: LIPALIAJZQEXFB-UHFFFAOYSA-N
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Description

1-Piperazineacetamide,-alpha–methyl-3,5-dioxo-(9CI) is a chemical compound with the molecular formula C7H11N3O3 and a molecular weight of 185.18 g/mol . This compound is known for its unique structure, which includes a piperazine ring and an acetamide group, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 1-Piperazineacetamide,-alpha–methyl-3,5-dioxo-(9CI) involves several steps. One common synthetic route includes the reaction of piperazine with acetic anhydride to form an intermediate, which is then further reacted with methylamine and other reagents under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-Piperazineacetamide,-alpha–methyl-3,5-dioxo-(9CI) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the acetamide group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

1-Piperazineacetamide,-alpha–methyl-3,5-dioxo-(9CI) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Piperazineacetamide,-alpha–methyl-3,5-dioxo-(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-Piperazineacetamide,-alpha–methyl-3,5-dioxo-(9CI) can be compared with other similar compounds such as 1-Piperazineacetamide,N,N,-alpha–trimethyl-(9CI) and 2-(3,5-Dioxopiperazin-1-yl)propanamide . These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications. The uniqueness of 1-Piperazineacetamide,-alpha–methyl-3,5-dioxo-(9CI) lies in its specific functional groups and the resulting biological activities.

Properties

Molecular Formula

C7H11N3O3

Molecular Weight

185.18 g/mol

IUPAC Name

2-(3,5-dioxopiperazin-1-yl)propanamide

InChI

InChI=1S/C7H11N3O3/c1-4(7(8)13)10-2-5(11)9-6(12)3-10/h4H,2-3H2,1H3,(H2,8,13)(H,9,11,12)

InChI Key

LIPALIAJZQEXFB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N)N1CC(=O)NC(=O)C1

Origin of Product

United States

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